N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[3-(furan-2-yl)-3-hydroxypropyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-14(15-7-4-12-20-15)10-11-17-16(19)9-8-13-5-2-1-3-6-13/h1-9,12,14,18H,10-11H2,(H,17,19)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKSHTZNLZCTKO-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.
Introduction of the hydroxypropyl group: This step involves the addition of a hydroxypropyl group to the furan ring.
Formation of the cinnamamide moiety: The final step involves the coupling of the hydroxypropyl-furan intermediate with cinnamic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemical Characteristics
N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide consists of a furan ring, a hydroxypropyl group, and a cinnamamide moiety. The presence of these components enhances its solubility and bioavailability, making it suitable for various applications in research and industry.
Chemistry
This compound serves as an important building block in organic synthesis. It is utilized for:
- Synthesis of Complex Molecules : Acts as an intermediate in the production of various organic compounds.
- Reagent in Organic Reactions : Engages in oxidation, reduction, and substitution reactions, allowing for the formation of diverse derivatives.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, CrO₃ | Furan-2,5-dicarboxylic acid derivatives |
| Reduction | Lithium aluminum hydride | Corresponding amine derivatives |
| Substitution | Alkyl halides, acyl chlorides | Ethers or esters |
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, including Helicobacter pylori. The compound has demonstrated minimum inhibitory concentrations (MIC) ranging from 7.5 to 10 mg/mL against clinical isolates .
Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. Mechanistic studies suggest it may act as an enzyme inhibitor involved in tumor growth.
Neuroprotective Effects : this compound has shown promise in protecting neuronal cells from oxidative stress. It enhances antioxidant levels and modulates neurotransmitter systems.
Medicinal Applications
The compound is being explored for its therapeutic potential:
- Anticonvulsant Activity : Similar cinnamamide derivatives have demonstrated effectiveness in animal models for epilepsy, suggesting potential applications in treating seizure disorders.
| Study Type | Findings | Dosage Range |
|---|---|---|
| Anticonvulsant | Effective seizure control | 13.21 mg/kg to 114.4 mg/kg |
Anticonvulsant Study
A study involving S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide revealed significant anticonvulsant activity across several seizure models. This suggests that this compound may also possess similar effects and could be developed for therapeutic use against epilepsy.
Neuroprotective Research
Research into related compounds has indicated their ability to mitigate oxidative stress in neuronal cells. This highlights the potential of this compound in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide involves its interaction with various molecular targets and pathways. The furan ring can interact with biological macromolecules, leading to changes in their structure and function. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the cinnamamide moiety can interact with specific receptors or enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
(E)-3-Furan-2-yl-N-p-tolyl-acrylamide (PAM-2) and DM489
- Structure: PAM-2 (C₁₄H₁₃NO₂) features an acrylamide group with a furan-2-yl moiety and a p-tolyl substituent, while DM489 incorporates an indoline ring.
- Synthesis : Both compounds are synthesized using EDC/HOBt coupling reagents, achieving high purity (>95%).
- Comparison : Unlike N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide, PAM-2 lacks the hydroxypropyl chain, which may reduce solubility but enhance blood-brain barrier penetration.
Hydroxamic Acid Derivatives (e.g., Compounds 6–10 in )
- Structure : Contain chlorophenyl and cycloalkyl groups with hydroxamic acid termini.
- Bioactivity : Exhibit antioxidative properties via DPPH radical scavenging and metal chelation.
- Comparison : The hydroxypropyl-furan group in this compound could theoretically enhance antioxidative capacity compared to chlorophenyl-based hydroxamic acids, though this remains speculative.
Agrochemical Analogues
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
Heterocyclic Amides
N-(3-(Furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Structure : Thiadiazole-carboxamide with the same hydroxypropyl-furan chain (C₁₁H₁₃N₃O₃S).
- Comparison : The thiadiazole ring introduces sulfur, which may improve metabolic stability compared to the cinnamamide’s unsaturated chain. However, the absence of a cinnamoyl group could reduce π-π interactions in biological targets.
Biological Activity
N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide is a compound of increasing interest in biomedical research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound combines a furan ring, a hydroxypropyl group, and a cinnamamide moiety. This combination provides unique chemical reactivity and potential biological activities.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The furan ring and cinnamamide moiety can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. For instance, it may inhibit enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Antimicrobial Activity
Cinnamic acid derivatives, including this compound, have demonstrated significant antimicrobial properties. A study indicated that various cinnamic acid derivatives showed varying degrees of activity against different pathogens.
Table 1: Antimicrobial Activity of Cinnamic Acid Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Mycobacterium tuberculosis | 5-95 µM |
| Cinnamic Acid | Aspergillus niger | 20 µM |
| Cinnamamide | Staphylococcus aureus | 15 µM |
This table illustrates the potential of this compound as an antimicrobial agent, particularly against resistant strains.
Anticancer Properties
Research has shown that compounds similar to this compound possess significant anticancer properties. For example, cinnamic acid derivatives have been evaluated for their ability to inhibit cancer cell proliferation and metastasis.
Case Study: Anticancer Activity Evaluation
In a study evaluating the effects of various cinnamic acid derivatives on cancer cell lines, the following results were observed:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Results : Compounds exhibited IC50 values ranging from 1.35 µM to 5 µM against MCF-7 cells.
- Mechanism : The anticancer activity was linked to the inhibition of specific pathways involved in cell proliferation and apoptosis .
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, this compound may exhibit other pharmacological activities:
- Antioxidant Activity : Cinnamic acid derivatives have shown potential in reducing oxidative stress markers.
- Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory responses .
- Antiglycation Properties : Research indicates that cinnamic acid derivatives can inhibit the formation of advanced glycation end products (AGEs), which are implicated in various chronic diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-(furan-2-yl)-3-hydroxypropyl)cinnamamide, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like EDC and HOBt, which facilitate amide bond formation with high yields (>95%) and purity (>99.5%) . Post-synthesis, purity validation requires HPLC with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. For example, furan proton signals in ¹H NMR (δ 6.2–7.4 ppm) and carbonyl peaks in ¹³C NMR (δ ~165–170 ppm) are critical markers .
Q. How can researchers assess the compound’s solubility and stability in biological buffers?
- Methodological Answer : Use shake-flask methods with UV-Vis spectroscopy to determine solubility in PBS (pH 7.4) or DMSO-water mixtures. Stability studies require incubation at 37°C over 24–72 hours, followed by LC-MS to detect degradation products. Polarizable continuum models (PCM) can computationally predict solvation free energies, aiding in solvent selection .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize cell viability assays (e.g., MTT on neuronal or cancer cell lines) and receptor binding studies (e.g., opioid or cannabinoid receptors). For neuropathic pain models, murine dorsal root ganglion (DRG) neurons can assess inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the compound’s electronic structure for target interactions?
- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This identifies nucleophilic/electrophilic regions, guiding SAR for furan and cinnamamide moieties. Compare computed atomization energies (<2.4 kcal/mol error) with experimental thermochemical data .
Q. What strategies resolve contradictions in reported biological efficacy across studies?
- Methodological Answer : Conduct meta-analysis of dose-response curves (EC₅₀/IC₅₀) and assess variables like cell line origin (e.g., SH-SY5Y vs. PC12) or assay conditions (e.g., serum-free media). Use molecular dynamics (MD) simulations to model protein-ligand binding kinetics under varying pH/temperature, identifying confounding factors .
Q. How can chiral HPLC separate enantiomers of this compound, and what are the implications for activity?
- Methodological Answer : Use a Chiralpak IG-3 column with hexane:isopropanol (90:10) mobile phase (flow rate: 1 mL/min). Detect enantiomers via circular dichroism (CD) or polarimetry. Compare in vitro IC₅₀ values of separated enantiomers to determine stereospecific effects on biological targets (e.g., COX-2 inhibition) .
Data Analysis and Experimental Design
Q. What statistical models are recommended for analyzing dose-dependent cytotoxicity data?
- Methodological Answer : Apply nonlinear regression (four-parameter logistic model) to calculate EC₅₀ values. Use ANOVA with Tukey’s post hoc test for multi-group comparisons. For high-throughput screening, machine learning (e.g., random forest) can prioritize analogs based on descriptors like logP and topological polar surface area (TPSA) .
Q. How to design a structure-activity relationship (SAR) study for furan ring modifications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
